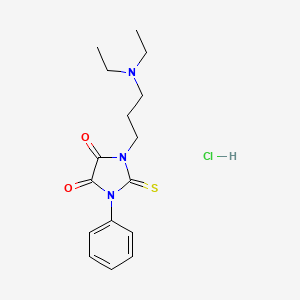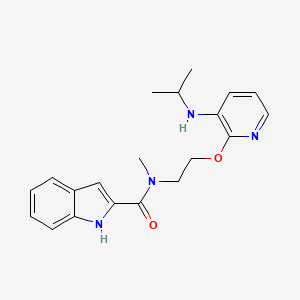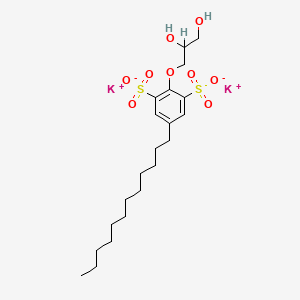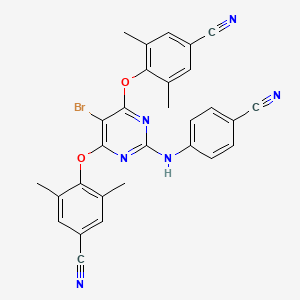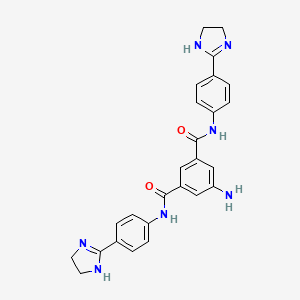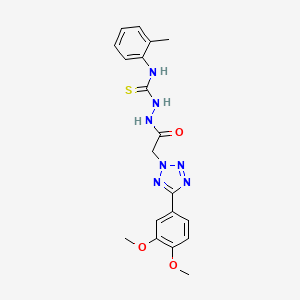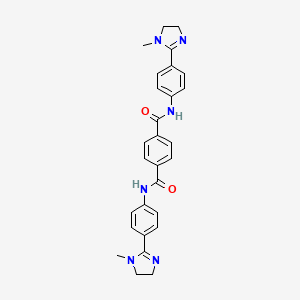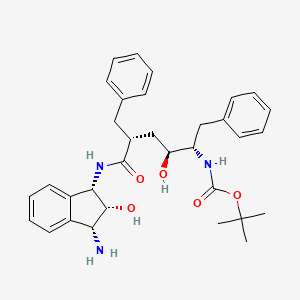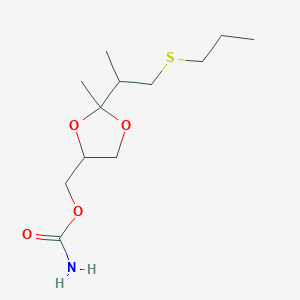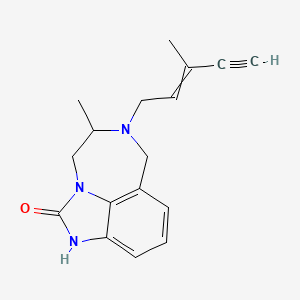
5'-O-Triphosphomethyl-3-FdT
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-O-Triphosphomethyl-3-FdT is a synthetic nucleotide analog that has garnered attention in various fields of scientific research. This compound is structurally similar to natural nucleotides but features modifications that enhance its stability and functionality in biochemical applications. Its unique structure allows it to participate in a variety of biochemical processes, making it a valuable tool in molecular biology, medicinal chemistry, and other scientific disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Triphosphomethyl-3-FdT typically involves multiple steps, starting from a suitable nucleoside precursor. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the nucleoside are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Phosphorylation: The protected nucleoside is then subjected to phosphorylation using phosphoramidite chemistry. This involves the reaction of the nucleoside with a phosphoramidite reagent in the presence of a coupling agent such as tetrazole.
Oxidation: The resulting phosphite triester is oxidized to the corresponding phosphate triester using an oxidizing agent like iodine or m-chloroperbenzoic acid.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final 5’-O-Triphosphomethyl-3-FdT.
Industrial Production Methods
Industrial production of 5’-O-Triphosphomethyl-3-FdT follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5’-O-Triphosphomethyl-3-FdT undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications.
Wissenschaftliche Forschungsanwendungen
5’-O-Triphosphomethyl-3-FdT has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: The compound is employed in studies of DNA and RNA synthesis, repair, and modification.
Medicine: It has potential therapeutic applications in antiviral and anticancer research due to its ability to interfere with nucleic acid metabolism.
Industry: The compound is used in the development of diagnostic assays and as a reagent in various biochemical assays.
Wirkmechanismus
The mechanism of action of 5’-O-Triphosphomethyl-3-FdT involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The compound targets enzymes involved in DNA and RNA synthesis, such as polymerases and reverse transcriptases, inhibiting their activity and leading to the disruption of nucleic acid metabolism. This makes it a potent inhibitor of viral replication and cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-O-Triphosphomethyl-2’-deoxyuridine: Another nucleotide analog with similar properties but different base composition.
5’-O-Triphosphomethyl-3’-azido-2’,3’-dideoxythymidine: A compound used in antiviral research with a similar triphosphate structure.
5’-O-Triphosphomethyl-2’-fluoro-2’-deoxycytidine: A fluorinated analog with enhanced stability and different biological activity.
Uniqueness
5’-O-Triphosphomethyl-3-FdT is unique due to its specific modifications that enhance its stability and functionality in biochemical applications. Its ability to be incorporated into nucleic acids and interfere with nucleic acid metabolism makes it a valuable tool in various research fields, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
129151-76-4 |
|---|---|
Molekularformel |
C11H18FN2O13P3 |
Molekulargewicht |
498.19 g/mol |
IUPAC-Name |
[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid |
InChI |
InChI=1S/C11H18FN2O13P3/c1-6-3-14(11(16)13-10(6)15)9-2-7(12)8(25-9)4-24-5-28(17,18)26-30(22,23)27-29(19,20)21/h3,7-9H,2,4-5H2,1H3,(H,17,18)(H,22,23)(H,13,15,16)(H2,19,20,21)/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
ZYJUSNQMBUQVGJ-DJLDLDEBSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COCP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COCP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


